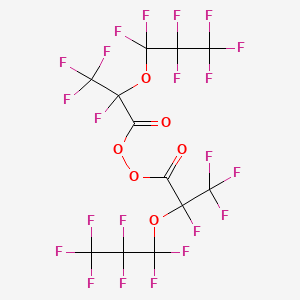
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is a perfluorinated compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity. This compound is used in various industrial applications due to its ability to initiate polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide typically involves the reaction of heptafluoropropyl iodide with tetrafluoroethylene in the presence of a peroxide initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and packaged for use in various applications. The industrial production methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, which are used in different industrial applications. The specific products depend on the type of reaction and the reagents used.
Scientific Research Applications
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide involves the generation of free radicals, which initiate polymerization reactions. The molecular targets include various monomers that react with the free radicals to form polymers. The pathways involved include radical polymerization and other free radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): A similar perfluorinated compound used in various industrial applications.
Perfluorooctane sulfonate (PFOS): Another perfluorinated compound with similar properties and applications.
Uniqueness
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is unique due to its specific structure, which includes multiple fluorine atoms and a peroxide group. This structure contributes to its high reactivity and stability, making it suitable for various applications that require these properties.
Properties
CAS No. |
56347-79-6 |
|---|---|
Molecular Formula |
C12F22O6 |
Molecular Weight |
658.09 g/mol |
IUPAC Name |
[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propaneperoxoate |
InChI |
InChI=1S/C12F22O6/c13-3(7(19,20)21,39-11(31,32)5(15,16)9(25,26)27)1(35)37-38-2(36)4(14,8(22,23)24)40-12(33,34)6(17,18)10(28,29)30 |
InChI Key |
UHASMEVRHWRZKF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


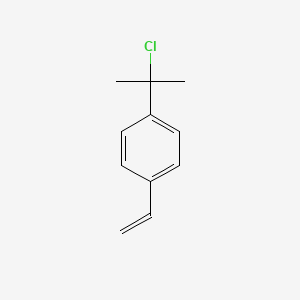
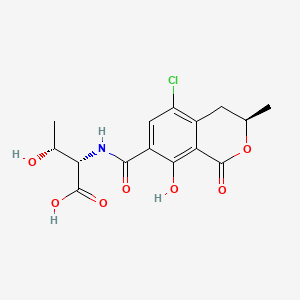
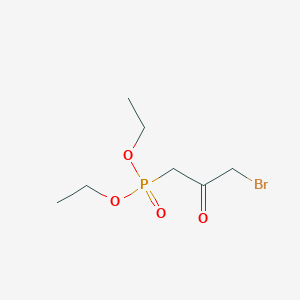
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
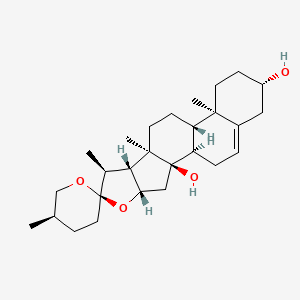

![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
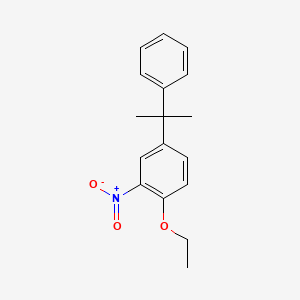
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


